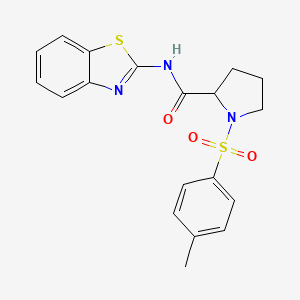

N-(1,3-BENZOTHIAZOL-2-YL)-1-(4-METHYLBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE

Description

N-(1,3-Benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide is a heterocyclic compound featuring a pyrrolidine-2-carboxamide core modified with a 1,3-benzothiazol-2-yl substituent at the amide nitrogen and a 4-methylbenzenesulfonyl group at the pyrrolidine nitrogen. This structure combines sulfonamide and carboxamide functionalities, which are common in pharmacologically active agents. The benzothiazole moiety is notable for its role in enhancing bioactivity, particularly in anti-inflammatory and enzyme-targeting applications .

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-13-8-10-14(11-9-13)27(24,25)22-12-4-6-16(22)18(23)21-19-20-15-5-2-3-7-17(15)26-19/h2-3,5,7-11,16H,4,6,12H2,1H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTHKFKUXFFOPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-1-(4-METHYLBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the methylbenzenesulfonyl group and the pyrrolidine carboxamide moiety. Common reagents used in these reactions include sulfur, amines, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZOTHIAZOL-2-YL)-1-(4-METHYLBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide has shown promise in medicinal chemistry due to its potential as an antitumor agent. Studies have indicated that the benzothiazole moiety can enhance the compound's interaction with biological targets, leading to increased efficacy against cancer cell lines.

Case Study: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antitumor activity of derivatives of this compound. The research demonstrated that modifications to the benzothiazole ring significantly impacted cell viability in various cancer types, suggesting a pathway for developing targeted therapies.

Antimicrobial Properties

Research has also highlighted its antimicrobial properties. The sulfonamide group is known for its antibacterial effects, making this compound a candidate for developing new antibiotics.

Case Study: Antimicrobial Efficacy

In a study published in Antibiotics, researchers tested the antimicrobial activity of this compound against several bacterial strains. Results indicated significant inhibition of growth, particularly against Gram-positive bacteria, underscoring its potential as a lead compound for antibiotic development.

Material Science

The unique structural characteristics of this compound lend themselves to applications in material science, particularly in the development of organic semiconductors and sensors.

Case Study: Organic Semiconductor Development

A paper presented at the International Conference on Organic Electronics explored the use of this compound in organic photovoltaic devices. The findings suggested that integrating this compound into device architecture improved charge mobility and overall efficiency.

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-1-(4-METHYLBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their comparative features:

Key Observations:

Core Structure Influence: The pyrrolidine-2-carboxamide core (as in the target compound and patent examples ) is associated with conformational rigidity, which may enhance binding to enzymatic targets like COX-II. Hydroxyl substitution at the pyrrolidine C4 position (e.g., compound 7g) improves solubility but may reduce membrane permeability compared to non-hydroxylated analogs .

Substituent Effects :

- Sulfonyl Groups : The 4-methylbenzenesulfonyl group in the target compound is structurally similar to the 4-nitrobenzenesulfonyl group in 7g. Nitro groups enhance electron-withdrawing effects, which may increase COX-II inhibitory potency but also toxicity .

- Heterocyclic Moieties : Replacing the benzothiazol-2-yl group (target compound) with pyridin-2-yl (7g) or thiazol-5-yl (patent examples) alters π-π stacking and hydrogen-bonding interactions, impacting target selectivity. Benzothiazole derivatives are often associated with kinase inhibition, while pyridine/thiazole variants may favor anti-inflammatory pathways .

Stereochemical Considerations: Patent examples emphasize (2S,4R) configurations in pyrrolidine derivatives, which are critical for asymmetric synthesis and enantioselective bioactivity.

Research Findings and Pharmacological Insights

- Anti-inflammatory Activity : Compound 7g (61.58% inhibition) and its analogs demonstrate that sulfonyl-carboxamide hybrids are potent COX-II inhibitors, though the target compound’s efficacy remains unverified. The benzothiazole group may enhance activity through hydrophobic interactions with COX-II’s active site .

- Synthetic Accessibility: The target compound’s synthesis likely involves cycloaddition or amidation reactions, as seen in related benzothiazole-thiazolidinone hybrids . Patent routes for analogous pyrrolidine derivatives use chiral Ni(II) complexes or phase-transfer catalysis for stereocontrol, suggesting scalable but technically demanding synthesis .

- Structure-Activity Relationship (SAR) : Bioactivity in sulfonamide-carboxamides correlates with:

- Electron-deficient aromatic rings (e.g., nitro or methyl groups) on the sulfonyl moiety.

- Planar heterocycles (benzothiazole, thiazole) at the amide position for target engagement .

Biological Activity

N-(1,3-Benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will detail the biological activity of this compound, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

The compound's structure is characterized by a benzothiazole moiety linked to a pyrrolidine ring and a sulfonamide group. Its molecular formula is C15H16N2O2S2, and it has a molecular weight of 320.43 g/mol. The presence of the benzothiazole ring often correlates with diverse biological activities, including antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation across various cancer cell lines.

- Case Study : A study demonstrated that benzothiazole derivatives exhibited significant cytotoxic effects against lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values ranging from 2.12 μM to 6.75 μM in 2D assays. These compounds were less effective in 3D assays, indicating a need for structural optimization to enhance efficacy in more physiologically relevant models .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives are also notable. Research indicates that these compounds can effectively inhibit bacterial growth, which is crucial given the rise of antibiotic-resistant strains.

- Findings : Compounds with similar structures have been reported to possess broad-spectrum antibacterial activity. For example, derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

The mechanism through which this compound exerts its biological effects may involve several pathways:

- DNA Binding : Studies suggest that benzothiazole compounds can intercalate within the DNA structure, leading to disruptions in replication and transcription processes .

- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation .

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death through activation of caspases and other apoptotic markers .

Data Tables

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-(1,3-Benzothiazol-2-yl)-1-(4-Methylbenzenesulfonyl)Pyrrolidine-2-Carboxamide, and what analytical methods validate its purity?

- Synthetic Routes : Common methods involve coupling reactions between benzothiazole-2-amine derivatives and sulfonylated pyrrolidine precursors. Phase-transfer catalysis (PTC) is often employed to enhance reaction efficiency, as seen in analogous sulfonamide syntheses . Microwave-assisted synthesis (e.g., as in ) may reduce reaction times for intermediates.

- Validation : Purity is confirmed via HPLC (high-performance liquid chromatography) with UV detection, while structural elucidation uses /-NMR and high-resolution mass spectrometry (HRMS). X-ray crystallography (e.g., SHELX refinement ) resolves stereochemical ambiguities in the pyrrolidine ring.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state arrangement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, analogous N-(1,3-benzothiazol-2-yl)sulfonylhydrazides were resolved in monoclinic or tetragonal space groups, depending on halogen substitution and solvent effects .

- Key Interactions : Classical N–H···N hydrogen bonds (e.g., hydrazinyl to thiazoyl) and offset π-π stacking between benzothiazole and aryl sulfonyl groups dominate. Weak C–H···O interactions with sulfonate oxygen further stabilize the lattice .

Advanced Research Questions

Q. How do solvent polarity and crystallization conditions influence the formation of racemic mixtures or epimers in this compound?

- Experimental Design : Solvent choice (e.g., methanol vs. DMF) affects crystallization outcomes. For instance, racemic mixtures in analogous compounds arose from methanol solutions due to rapid nucleation, whereas chiral resolution required slow evaporation with co-crystallizing agents .

- Data Contradictions : Irregular solvent incorporation (e.g., ) may lead to disordered crystal lattices, complicating refinement. Epimer separation via chiral HPLC (using cellulose-based columns) is recommended post-synthesis .

Q. What computational strategies predict the compound’s binding affinity to biological targets, and how do structural modifications alter activity?

- Methodology : Density Functional Theory (DFT) calculates electrostatic potential surfaces to map hydrogen-bonding sites. Molecular docking (e.g., AutoDock Vina) evaluates interactions with enzymes like carbonic anhydrase, where the sulfonamide group acts as a zinc-binding motif.

- Case Study : Substituting the 4-methylbenzenesulfonyl group with halogenated analogs (e.g., 4-Cl) increased hydrophobicity and improved inhibition constants () in related benzothiazole sulfonamides .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) arising from dynamic stereochemistry be resolved?

- Analysis : Variable-temperature NMR (-VT NMR) distinguishes between slow- and fast-exchange conformers. For example, restricted rotation in the sulfonamide bond may cause diastereotopic proton splitting at low temperatures.

- Validation : Correlate NMR findings with SCXRD data to confirm static vs. dynamic disorder in the solid state .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in the final coupling step of the synthesis?

- Optimization : Use coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA (N,N-Diisopropylethylamine) in anhydrous DMF. Microwave irradiation (e.g., 100°C, 30 min) improved yields by 20–30% in similar carboxamide syntheses .

Q. How do Hirshfeld surface analyses and PIXEL calculations explain differences in lattice energies between polymorphs?

- Application : Hirshfeld surfaces quantify intermolecular contact contributions (e.g., 12% H···H, 25% C···C in halogenated analogs). PIXEL partitions lattice energies into Coulombic, polarization, dispersion, and repulsion terms, revealing that π-π interactions contribute >40% to stability in aromatic-rich polymorphs .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.